Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a methyl ester group, a chloro substituent, and a biphenyl core with tetrahydro modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde, which is then subjected to esterification reactions to introduce the methyl ester group . The reaction conditions often involve the use of methanol and acid catalysts under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The chloro substituent may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
- Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate
- 4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde
Uniqueness
Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups and structural features.
Biological Activity
Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its cytotoxicity, antimicrobial properties, and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C26H31ClO2
- Molecular Weight : 439.00 g/mol
- CAS Number : 1044598-91-5
Cytotoxicity
Recent studies have indicated that derivatives of the compound exhibit significant cytotoxic activity against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Notes |
---|---|---|
4T1 (murine) | <30 | High sensitivity observed |
COLO201 (human) | <30 | Selective cytotoxicity noted |
MDA-MB-231 (human) | >30 | Resistance to the compound |
In a study assessing the effects on cell cycle dynamics, it was found that the compound caused cell cycle arrest in different phases depending on the concentration applied. Specifically, lower concentrations led to an accumulation of cells in the G1 phase, while higher concentrations resulted in G2/M phase arrest in sensitive cell lines like COLO201 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In one study, derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria .
The proposed mechanisms of action for the biological activities of this compound include:
- DNA Synthesis Inhibition : The compound appears to block DNA synthesis in cancer cells, leading to growth inhibition.
- Cell Cycle Disruption : As noted earlier, it disrupts normal cell cycle progression.
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties which may contribute to their cytotoxic effects against cancer cells .
Study 1: Cytotoxicity Evaluation
A comprehensive evaluation was conducted on various derivatives of this compound against multiple cancer cell lines using the MTT assay. The results indicated that compounds with longer alkyl chains exhibited increased cytotoxicity due to enhanced membrane permeability.
Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial activity, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the piperazine moiety significantly enhanced antibacterial efficacy.
Study 3: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that specific substitutions at the aromatic rings substantially influenced both cytotoxic and antimicrobial activities. For instance:
Substitution Position | Effect on Activity |
---|---|
Para position (Cl) | Increased cytotoxicity |
Meta position (alkyl) | Enhanced antimicrobial properties |
Properties
Molecular Formula |
C16H19ClO2 |
---|---|
Molecular Weight |
278.77 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)-5,5-dimethylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H19ClO2/c1-16(2)9-8-13(14(10-16)15(18)19-3)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI Key |
YYIPIJHFVPVXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C(=O)OC)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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